

Preclinical Pharmacokinetic Profile of Piroxicam: A Technical Guide

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Disclaimer: Direct preclinical pharmacokinetic data for **Piroxicam-d4** is not readily available in the public domain. **Piroxicam-d4**, a deuterated version of Piroxicam, is most commonly utilized as an internal standard in bioanalytical assays for the quantification of Piroxicam itself. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical but has a slightly higher molecular weight. This property makes it distinguishable by mass spectrometry, while its pharmacokinetic behavior is generally considered to be equivalent to the non-deuterated parent compound. Therefore, this document provides a comprehensive overview of the preclinical pharmacokinetic profile of Piroxicam as a close surrogate for **Piroxicam-d4**.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Piroxicam in various preclinical species.

Table 1: Pharmacokinetic Parameters of Piroxicam in Rats



| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (μg·h/ mL) | CI (L/kg/h) | Vd (L/kg) | Animal Model | Refere nce |
|----------------------|---------------------|-------------|------------------|-----------------------|---------------------------|--------------|-------------------------------------|---------------|
| 20 mg/kg i.m. | 6.31 ± 0.01 | 8 | 14.01 ± 0.730 | - | 0.12 ± 0.003 (CI/F) | - | Normal Male Rats | [1] |
| 20 mg/kg i.m. | 7.89 ± 0.22 | 8 | 20.61 ± 0.921 | - | 0.08 ± 0.003 (CI/F) | - | Joint- Inflame d Male Rats | [1] |
| 0.6 mg/kg i.m. | - | - | - | - | - | - | Male SD Rats | [2] |
| 0.6 mg/kg i.a. | 5.1 | ~0.5 | - | Identica I to i.m. | - | - | Male SD Rats | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; Cl: Clearance; Vd: Volume of distribution; i.m.: Intramuscular; i.a.: Intra-articular; SD: Sprague-Dawley.

Table 2: Pharmacokinetic Parameters of Piroxicam in

Dogs

| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (μg·h/ mL) | CI (L/h) | Vd (L/kg) | Animal Model | Refere nce |
|----------------------|---------------------|--------------|--------|----------------------|-------------|----------------|-----------------|---------------|
| 0.3 mg/kg i.v. | - | - | 40.2 | - | 0.066 | 0.29 ± 0.02 | Beagle Dogs | [3][4] |
| 0.3 mg/kg oral | - | 3.1 ± 1.0 | 40.2 | - | - | - | Beagle Dogs | [3][4] |



i.v.: Intravenous.

Table 3: Pharmacokinetic Parameters of Piroxicam in

Goats

| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½α (h) | t½β (h) | Clb (L/kg/h) | MRT (h) | Animal Model | Refere nce |
|--------------------|---------------------|-------------|--------------|--------------|---------------------|--------------|------------------------|---------------|
| 5 mg/kg i.m. | 543.2 ± 64.4 | - | 0.9 ± 0.3 | 2.5 ± 0.6 | 0.4 ± 0.1 | 0.9 ± 0.6 | Male WAD Goats | [5][6] |
| 5 mg/kg i.m. | 376.9 ± 61.2 | - | 1.6 ± 0.6 | 5.2 ± 2.3 | 1.1 ± 0.2 | 7.8 ± 3.5 | Female WAD Goats | [5][6] |

 $t\frac{1}{2}\alpha$: Absorption half-life; $t\frac{1}{2}\beta$: Elimination half-life; Clb: Body Clearance; MRT: Mean Residence Time; WAD: West African Dwarf.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies.

Study in Joint-Inflamed Rats[1][2]

- Animal Model: Male rats were used. Joint inflammation was induced by a single injection of Complete Freund's Adjuvant into the right hind paw.
- Dosing: Piroxicam was administered at a dose of 20 mg/kg body weight via intramuscular (i.m.) injection.
- Sample Collection: Plasma samples were collected at 2, 4, 6, 8, 10, 12, 24, and 48 hours post-administration.
- Analytical Method: While the specific analytical method is not detailed in the abstract,
 pharmacokinetic studies of this nature typically employ High-Performance Liquid



Chromatography (HPLC) for the quantification of Piroxicam in plasma.

Study in Beagle Dogs[4][5]

- Animal Model: Beagle dogs were used for the study.
- Dosing: Piroxicam was administered both intravenously (i.v.) and orally at a dose of 0.3 mg/kg body weight.
- Pharmacokinetic Analysis: The study determined a 100% oral bioavailability.
- Analytical Method: The specific analytical method is not mentioned, but HPLC is a standard for such analyses.

Study in West African Dwarf Goats[6][7]

- Animal Model: Ten West African Dwarf (WAD) goats, divided into male and female groups.
- Dosing: A single dose of 5 mg/kg body weight of Piroxicam was administered via intramuscular injection into the thigh muscle.
- Sample Collection: Blood samples were collected into EDTA tubes at a comprehensive set of time points: 0, 0.08, 0.16, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours.
- Analytical Method: Piroxicam concentration was determined using a spectrophotometric method at a wavelength of 330 nm.

Metabolism of Piroxicam

Piroxicam undergoes extensive metabolism in preclinical species. The primary routes of biotransformation have been identified in rats, dogs, and rhesus monkeys.[7][8] The metabolism in these animals is largely similar to that observed in humans.[8]

The major metabolic pathways include:

 Hydroxylation: This is the primary metabolic route, occurring on the pyridyl ring to form the inactive metabolite 5'-hydroxypiroxicam.[7][8] In rats, hydroxylation also occurs at two



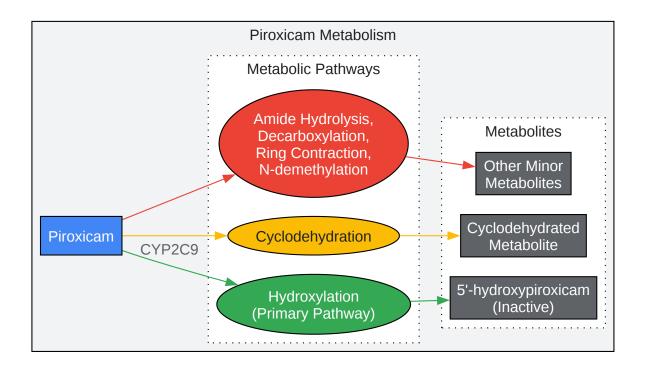
positions on the benzothiazine nucleus.[7]

- Cyclodehydration: Another significant pathway of Piroxicam metabolism.[7][8]
- Other Reactions: A sequence of other reactions also occurs, including amide hydrolysis, decarboxylation, ring contraction, and N-demethylation.[7][8]

The cytochrome P450 enzyme CYP2C9 is primarily responsible for the metabolism of Piroxicam to 5'-hydroxypiroxicam.[9]

Visualization of Piroxicam Metabolism

The following diagram illustrates the key metabolic pathways of Piroxicam.



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Key metabolic pathways of Piroxicam.



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